molecular formula C12H11BrF2N2O3 B13675044 (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone

(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone

Katalognummer: B13675044
Molekulargewicht: 349.13 g/mol
InChI-Schlüssel: JJRMSXWXHZGVJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone is an organic compound with the molecular formula C12H11BrF2N2O3. This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoropiperidyl moiety attached to a methanone group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone typically involves the reaction of 2-bromo-4-nitrophenol with 4,4-difluoropiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Wirkmechanismus

The mechanism of action of (2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. The bromine and nitro groups play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Bromo-4-nitrophenyl)(4,4-difluoro-1-piperidyl)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H11BrF2N2O3

Molekulargewicht

349.13 g/mol

IUPAC-Name

(2-bromo-4-nitrophenyl)-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C12H11BrF2N2O3/c13-10-7-8(17(19)20)1-2-9(10)11(18)16-5-3-12(14,15)4-6-16/h1-2,7H,3-6H2

InChI-Schlüssel

JJRMSXWXHZGVJQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(F)F)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.